Arformoterol tartrate
Overview
Description
Arformoterol tartrate is a new generation β2 adrenergic agonist bronchodilator available in a nebulized form . It is used for the long-term maintenance treatment of air flow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema .
Synthesis Analysis
The process for the preparation of arformoterol L- (+)-tartrate has been patented . More detailed information about the synthesis process can be found in the referenced patent .Molecular Structure Analysis
Arformoterol tartrate has a molecular formula of C19H24N2O4 . Its average mass is 344.405 Da and its monoisotopic mass is 344.173615 Da .Chemical Reactions Analysis
Arformoterol is a bronchodilator that works by relaxing muscles in the airways to improve breathing . It is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema .Physical And Chemical Properties Analysis
Arformoterol tartrate is a white to off-white solid . It is a sterile, clear, colorless, aqueous solution of the tartrate salt of arformoterol .Scientific Research Applications
Pharmacology and Clinical Studies
Arformoterol tartrate is a next-generation β2 adrenergic agonist bronchodilator, primarily available in nebulized form. It demonstrates significant absorption through the lungs and is widely used for long-term maintenance therapy of bronchoconstriction in Chronic Obstructive Pulmonary Disease (COPD), including conditions like chronic bronchitis and emphysema. Its efficacy in COPD treatment has been confirmed through various clinical studies, showcasing its potential in improving lung function and reducing the frequency of COPD exacerbations (Pahwa et al., 2011).
Analytical Techniques
In addition to its clinical applications, arformoterol tartrate has been a subject of various hyphenated analytical methodologies for its determination and quantification. These analytical methods are crucial for ensuring the precise dosage and efficacy of the drug in clinical settings (Pahwa et al., 2011).
Pharmacotherapy
Arformoterol tartrate's role in the pharmacotherapy of COPD is significant. As a long-acting ssβ2-agonist, it has both acute and prolonged bronchodilator effects. Its unique formulation, consisting of active isomers, distinguishes it from other similar medications, potentially offering enhanced anti-inflammatory effects. It's particularly beneficial for patients who require a long-acting β2-agonist but cannot use dry powder or metered dose inhaler preparations (King, 2009).
Compatibility Studies
An important aspect of arformoterol tartrate's research involves its compatibility with other nebulized drugs. Studies assessing the chemical and physical compatibility of arformoterol with various other medications like ipratropium bromide and budesonide are crucial for optimizing COPD treatment strategies and ensuring patient safety (Bonasia et al., 2007).
Bronchodilation Properties
The bronchodilation properties of arformoterol tartrate, especially in comparison to other bronchodilators, have been a significant focus in research. Its efficacy in improving lung function and symptoms in COPD patients has been demonstrated in several studies, affirming its role as an effective treatment option (Madaan, 2009).
Safety and Efficacy Studies
Long-term safety and efficacy studies of arformoterol tartrate have provided insights into its tolerability and impact on lung function over extended periods. These studies are critical for understanding the long-term implications of using arformoterol in COPD management (Donohue et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSXYHUNDAXDRH-OKMNHOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173903 | |
Record name | Arformoterol tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arformoterol tartrate | |
CAS RN |
200815-49-2 | |
Record name | Arformoterol Tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arformoterol tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Arformoterol Tartrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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